molecular formula C13H20ClN B14656008 1,1-Dimethyl-2-phenylpiperidin-1-ium chloride CAS No. 51498-42-1

1,1-Dimethyl-2-phenylpiperidin-1-ium chloride

Cat. No.: B14656008
CAS No.: 51498-42-1
M. Wt: 225.76 g/mol
InChI Key: QHUWYXHOSKLHPR-UHFFFAOYSA-M
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Description

1,1-Dimethyl-2-phenylpiperidin-1-ium chloride is a chemical compound with the molecular formula C13H20ClN. It belongs to the class of piperidine derivatives, which are known for their significant roles in medicinal chemistry and pharmaceutical applications . This compound is characterized by a piperidine ring substituted with a phenyl group and two methyl groups, making it a quaternary ammonium salt.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2-phenylpiperidin-1-ium chloride typically involves the alkylation of 2-phenylpiperidine with methyl iodide, followed by the treatment with hydrochloric acid to form the chloride salt. The reaction conditions often include the use of a polar solvent such as acetonitrile or ethanol, and the reaction is carried out under reflux .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2-phenylpiperidin-1-ium chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of substituted piperidines.

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of tertiary amines.

Scientific Research Applications

1,1-Dimethyl-2-phenylpiperidin-1-ium chloride has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-phenylpiperidin-1-ium chloride involves its interaction with biological targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of specific enzymes, affecting various biochemical pathways. The quaternary ammonium structure allows it to interact with negatively charged sites on proteins and other biomolecules, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-2-phenylpiperidine: Similar structure but lacks the second methyl group on the nitrogen atom.

    2-Phenylpiperidine: Lacks the methyl groups on the nitrogen atom.

    1,1-Dimethylpiperidine: Lacks the phenyl group on the piperidine ring

Uniqueness

1,1-Dimethyl-2-phenylpiperidin-1-ium chloride is unique due to its quaternary ammonium structure, which imparts distinct physicochemical properties such as increased solubility in water and enhanced stability. These properties make it particularly useful in various applications, including as a phase-transfer catalyst in organic synthesis .

Properties

CAS No.

51498-42-1

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

1,1-dimethyl-2-phenylpiperidin-1-ium;chloride

InChI

InChI=1S/C13H20N.ClH/c1-14(2)11-7-6-10-13(14)12-8-4-3-5-9-12;/h3-5,8-9,13H,6-7,10-11H2,1-2H3;1H/q+1;/p-1

InChI Key

QHUWYXHOSKLHPR-UHFFFAOYSA-M

Canonical SMILES

C[N+]1(CCCCC1C2=CC=CC=C2)C.[Cl-]

Origin of Product

United States

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